![molecular formula C21H18O3 B5527635 2,5,6,9-tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5527635.png)
2,5,6,9-tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Overview
Description
2,5,6,9-tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core with multiple methyl and phenyl substitutions. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,9-tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of hydroxycoumarins with phenacyl bromide, followed by further modifications. One common method includes the Williamson ether synthesis, where hydroxycoumarins react with phenacyl bromide in the presence of a base to form the furochromene structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at reactive sites:
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Methyl Group Oxidation : Terminal methyl groups can oxidize to ketones or carboxylic acids using reagents like potassium permanganate (KMnO₄).
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Chromenone Core Oxidation : The chromenone moiety may participate in redox reactions, though specific conditions depend on substituent placement.
Alkylation and Friedel-Crafts Reactions
Electrophilic substitution is feasible at activated positions:
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Phenyl Substituent Reactivity : The phenyl group at position 3 may undergo Friedel-Crafts alkylation with alkyl halides or propargylic alcohols, forming new alkylated derivatives .
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Cyclization Post-Alkylation : Alkylation is often followed by cyclization (e.g., 5-exo-dig or 6-endo-dig pathways) to form fused heterocycles .
Substitution Reactions
The compound participates in nucleophilic and electrophilic substitution:
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Nucleophilic Substitution : Possible at carbonyl-adjacent positions using alkyl halides or Grignard reagents.
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Electrophilic Substitution : The chromenone core may react with electrophiles (e.g., halogens) under acidic conditions.
Diels-Alder Reactions
The chromenone moiety acts as a dienophile in cycloaddition reactions:
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[4+2] Cycloaddition : Reacts with dienes (e.g., 2H-pyrans) to form bicyclic products. Retro-Diels-Alder extrusion may generate new derivatives under thermal conditions .
Spectroscopic Data for Characterization
Key analytical data from related compounds :
1H-NMR (400 MHz, CDCl₃)
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δ 7.58–7.48 (m, 5H) : Aromatic protons from the phenyl group.
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δ 2.59 (s, 3H) : Methyl groups adjacent to carbonyls.
IR (KBr)
Biological Activity Correlation
While not directly a reaction, the compound’s reactivity influences its biological properties:
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Antimicrobial/Anticancer Potential : Structural modifications via alkylation or oxidation may enhance bioactivity by altering molecular interactions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2,5,6,9-tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Demonstrated inhibitory effects on Escherichia coli.
The mechanism of action involves disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Potential
The compound has been studied for its anticancer properties. A notable study evaluated its cytotoxic effects on cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests potential applications in cancer therapy .
Neuroprotective Effects
Emerging research has highlighted the neuroprotective effects of this compound. It has been investigated as a potential agent for treating neurodegenerative diseases such as Parkinson's disease. Its ability to inhibit monoamine oxidase (MAO) activity suggests it may help in managing symptoms associated with these conditions .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions such as cyclization under acidic or basic conditions. The following table summarizes common synthetic routes and their conditions:
Synthesis Method | Description |
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Friedländer Condensation | Involves the reaction of o-aminoacetyl derivatives with active methylene ketones. |
Methylation | Methylation reactions to introduce methyl groups at specific positions on the furochromone structure. |
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers evaluated the antimicrobial efficacy of various furochromone derivatives including this compound against a range of microbial strains. The compound was found to be particularly effective against Gram-negative bacteria due to its structural features that enhance membrane permeability .
Case Study 2: Cytotoxicity Assessment
In another investigation focusing on anticancer properties, this compound was tested against several cancer cell lines. The findings revealed dose-dependent cytotoxic effects and indicated that the compound could be a lead candidate for further development in cancer therapeutics .
Mechanism of Action
The mechanism by which 2,5,6,9-tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and identify specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-7H-furo[2,3-g]chromen-7-one
- 9-Phenyl-7H-furo[2,3-f]chromen-7-one
- 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-
Uniqueness
2,5,6,9-tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methyl groups and a phenyl ring differentiates it from other furochromenes, potentially leading to unique reactivity and interactions.
Biological Activity
2,5,6,9-Tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the furochromene class, known for its diverse biological activities. This compound has attracted attention in pharmacology due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 318.37 g/mol. Key physical properties include:
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 494.7 ± 45.0 °C
- LogP : 5.68 (indicating high lipophilicity) .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer) and A549 (lung cancer).
- Assays Conducted : MTT assays indicated that the compound significantly inhibited cell proliferation with IC50 values ranging from 100 to 200 µg/mL .
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and the generation of reactive oxygen species (ROS). Molecular docking studies suggest that it interacts with topoisomerase I (TOPO I), an essential enzyme for DNA replication and transcription .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antibacterial activity against pathogens such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported at:
Case Studies
Properties
IUPAC Name |
2,5,6,9-tetramethyl-3-phenylfuro[3,2-g]chromen-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-11-12(2)21(22)24-19-13(3)20-17(10-16(11)19)18(14(4)23-20)15-8-6-5-7-9-15/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXGCNJNJUHOMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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